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Compound of Interest

Compound Name: GSK812397

Cat. No.: B1672401 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
GSK812397 is a potent and selective, noncompetitive antagonist of the C-X-C chemokine

receptor type 4 (CXCR4). It has been investigated primarily for its potential as an anti-HIV

agent, specifically targeting X4-tropic strains of the virus by inhibiting their entry into host cells.

This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and pharmacological characteristics of GSK812397, along with

detailed methodologies for key experimental assays and visualizations of relevant biological

pathways.

Chemical Structure and Physicochemical Properties
GSK812397 is a complex heterocyclic molecule with the core structure of an imidazo[1,2-

a]pyridine. Its chemical identity and properties are summarized in the tables below.
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Identifier Value

IUPAC Name

(S)-(2-((methyl(5,6,7,8-tetrahydroquinolin-8-

yl)amino)methyl)-5-(4-methylpiperazin-1-

yl)imidazo[1,2-a]pyridin-3-yl)methanol[1]

CAS Number 878197-98-9[1]

Chemical Formula C24H32N6O[1]

SMILES String
OCC1=C(CN([C@@H]2C3=C(C=CC=N3)CCC2

)C)N=C4C=CC=C(N5CCN(C)CC5)N41[1]

Table 1: Chemical Identifiers for GSK812397

Property Value Source

Molecular Weight 420.56 g/mol [1]

Exact Mass 420.2638 [1]

Elemental Analysis
C: 68.54%, H: 7.67%, N:

19.98%, O: 3.80%
[1]

Appearance Solid powder [1]

Solubility Soluble in DMSO, not in water [1]

Table 2: Physicochemical Properties of GSK812397

Pharmacological Properties
GSK812397 functions as a noncompetitive antagonist of the CXCR4 receptor. This mechanism

involves binding to a site on the receptor distinct from the binding site of the natural ligand,

CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1), and the HIV-1 envelope

glycoprotein gp120. This allosteric modulation induces a conformational change in the CXCR4

receptor, thereby preventing viral entry and inhibiting CXCL12-mediated signaling pathways.
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Assay Cell Line IC50 (nM) Reference

HIV-1 Entry Inhibition

(X4-tropic)

Human Osteosarcoma

(HOS) Cells
1.50 ± 0.21 Jenkinson et al., 2010

HIV-1 Entry Inhibition

(X4-tropic)

Peripheral Blood

Mononuclear Cells

(PBMCs)

4.60 ± 1.23 Jenkinson et al., 2010

SDF-1-mediated

Chemotaxis
U937 Cells 0.34 ± 0.01 [1]

SDF-1-mediated

Intracellular Calcium

Release

HEK293 Cells 2.41 ± 0.50 [1]

Table 3: In Vitro Pharmacological Activity of GSK812397

Signaling Pathway
GSK812397 exerts its effects by disrupting the CXCL12/CXCR4 signaling axis. The binding of

CXCL12 to CXCR4 typically activates downstream pathways that are crucial for cell migration,

proliferation, and survival, as well as for the entry of X4-tropic HIV-1 into host cells.

GSK812397's noncompetitive antagonism blocks these signaling cascades.
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Caption: CXCL12/CXCR4 Signaling Pathway and Inhibition by GSK812397.

Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize GSK812397 are

provided below.

HIV-1 Entry Inhibition Assay (HOS and PBMC)
This assay measures the ability of GSK812397 to inhibit the entry and replication of X4-tropic

HIV-1 in susceptible host cells.
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(Calculate IC50)

End
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Caption: Workflow for the HIV-1 Entry Inhibition Assay.

Methodology:
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Cell Preparation:

HOS Cells: Human osteosarcoma cells stably expressing CD4 and CCR5 are seeded in

96-well plates and cultured overnight.

PBMCs: Peripheral blood mononuclear cells are isolated from healthy donors and

stimulated with phytohemagglutinin (PHA) for 2-3 days.

Compound Addition: GSK812397 is serially diluted and added to the cells.

Virus Inoculation: A known amount of X4-tropic HIV-1 is added to the cell cultures.

Incubation: The plates are incubated for a period of 3-7 days to allow for viral replication.

Measurement of Viral Replication: The supernatant is collected, and the level of HIV-1 p24

antigen is quantified using an enzyme-linked immunosorbent assay (ELISA).

Data Analysis: The percentage of inhibition of viral replication is calculated for each

concentration of GSK812397, and the IC50 value is determined.

SDF-1-mediated Chemotaxis Assay
This assay assesses the ability of GSK812397 to block the migration of cells towards a

gradient of the chemoattractant SDF-1.
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Caption: Workflow for the SDF-1-mediated Chemotaxis Assay.

Methodology:

Assay Setup: A Transwell plate with a permeable membrane is used. The lower chamber is

filled with media containing SDF-1.
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Cell Preparation: U937 cells, a human monocyte cell line that endogenously expresses

CXCR4, are pre-incubated with various concentrations of GSK812397.

Cell Seeding: The treated U937 cells are placed in the upper chamber of the Transwell plate.

Incubation: The plate is incubated for several hours to allow for cell migration through the

membrane towards the SDF-1 gradient.

Cell Quantification: The number of cells that have migrated to the lower chamber is

quantified, typically by cell counting or using a fluorescent dye.

Data Analysis: The percentage of inhibition of chemotaxis is calculated for each GSK812397
concentration to determine the IC50 value.

Intracellular Calcium Release Assay
This assay measures the ability of GSK812397 to inhibit the transient increase in intracellular

calcium concentration induced by SDF-1 binding to CXCR4.
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Caption: Workflow for the Intracellular Calcium Release Assay.

Methodology:
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Cell Preparation: HEK293 cells engineered to express the human CXCR4 receptor are

seeded in a 96-well plate.

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2

AM or Fluo-4 AM.

Compound Addition: The cells are pre-incubated with varying concentrations of GSK812397.

Stimulation: SDF-1 is added to the wells to stimulate the CXCR4 receptor.

Fluorescence Measurement: The change in intracellular calcium concentration is measured

in real-time using a fluorescence imaging plate reader (FLIPR).

Data Analysis: The inhibition of the calcium flux by GSK812397 is quantified to determine the

IC50 value.

Conclusion
GSK812397 is a well-characterized noncompetitive antagonist of the CXCR4 receptor with

potent anti-HIV-1 activity. Its mechanism of action, involving the allosteric inhibition of CXCR4,

disrupts key signaling pathways and prevents the entry of X4-tropic HIV-1 into host cells. The

detailed chemical, physicochemical, and pharmacological data, along with the experimental

protocols provided in this guide, offer a valuable resource for researchers and drug

development professionals working in the fields of virology, immunology, and medicinal

chemistry.

Need Custom Synthesis?
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[https://www.benchchem.com/product/b1672401#chemical-structure-and-properties-of-
gsk812397]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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